N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide
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Overview
Description
N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide typically involves the cyclization of amido-nitriles. One common method is the reaction of 2-amino-4-methylbenzimidazole with cyanogen bromide in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions in a suitable solvent like ethanol or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Benzimidazol-2-yl)cyanamide
- N-(4-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide
- N-(4-Methyl-1H-benzo[d]imidazol-2-yl)acetamide
Uniqueness
N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position of the benzimidazole ring can enhance its stability and modify its interaction with molecular targets .
Properties
Molecular Formula |
C9H8N4 |
---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
(4-methyl-1H-benzimidazol-2-yl)cyanamide |
InChI |
InChI=1S/C9H8N4/c1-6-3-2-4-7-8(6)13-9(12-7)11-5-10/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
AEVGQDVDLGCGHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)NC#N |
Origin of Product |
United States |
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